molecular formula C9H9NS2 B019163 (R)-4-Phenylthiazolidine-2-thione CAS No. 110199-18-3

(R)-4-Phenylthiazolidine-2-thione

Cat. No. B019163
M. Wt: 195.3 g/mol
InChI Key: IEXSISKCCADMLK-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of (R)-4-Phenylthiazolidine-2-thione and related compounds often involves reactions of phenyl isothiocyanate with other organic substrates. For example, the reaction of 2-ethyl-3-phenyloxaziridine with phenyl isothiocyanate leads to isomeric products with detailed molecular structures determined by X-ray diffraction (Kuriyama et al., 1986). Furthermore, solvent- and catalyst-free reactions under microwave irradiation have been reported for the efficient synthesis of related 3-arylthiazolidine-2-thiones, showcasing a method that is both atom efficient and environmentally benign (Kumar et al., 2015).

Molecular Structure Analysis

The molecular structure of (R)-4-Phenylthiazolidine-2-thione has been elucidated through X-ray crystallography, revealing insights into its stereochemistry and hydrogen bonding patterns. The crystal structure studies show different hydrogen-bonding patterns between racemic and chiral forms of phenylthiazolidine derivatives, which significantly impact their physical properties, such as melting points (Kitoh et al., 2002).

Chemical Reactions and Properties

(R)-4-Phenylthiazolidine-2-thione participates in various chemical reactions, highlighting its reactivity and potential as a building block in organic synthesis. The compound's ability to undergo reactions such as cyclocondensation, thionation, and aminolysis has been explored, leading to novel derivatives with evaluated antioxidant activities (Chaban et al., 2019).

Physical Properties Analysis

The study of physical properties, including melting points and crystal packing, has been facilitated by structural analyses. Significant differences in melting points have been observed between racemic and chiral versions of phenylthiazolidine derivatives, attributed to variations in crystal packing and hydrogen bonding patterns (Kitoh et al., 2002).

Chemical Properties Analysis

The chemical properties of (R)-4-Phenylthiazolidine-2-thione are influenced by its sulfur and nitrogen atoms, enabling a range of chemical transformations. Its role in the synthesis of antioxidants and its participation in domino reactions underlines the versatility and reactivity of this compound (Chaban et al., 2019); (Kumar et al., 2015).

Scientific Research Applications

  • Chiral Auxiliary in Diels-Alder Reaction : A study by Robiette et al. (2003) demonstrated that (R)-4-phenyloxazolidin-2-thione effectively enhances the Diels-Alder reaction of 1-aminodiene, acting as a new chiral auxiliary with high facial selectivity (Robiette, Cheboub-Benchaba, Peeters, & Marchand-Brynaert, 2003).

  • Synthesis of Arylthiazolidine-2-thiones : Kumar, Muthusubramanian, and Perumal (2015) developed a solvent- and catalyst-free microwave irradiation method for efficiently synthesizing 4-hydroxy-3-arylthiazolidine-2-thiones, which has potential applications in organic synthesis and pharmaceutical research (Kumar, Muthusubramanian, & Perumal, 2015).

  • Crystal Structure Analysis : The crystal structure of related compounds like 4-ethyl-1,3-oxazolidine-2-thione has been studied, revealing insights into crystallization processes involving enantiomers (Okumura, Kitoh, Suda, Honda, & Kunimoto, 2014).

  • Separation and Optical Resolution : New chiral 1,3-oxazolidine-2-thiones have been investigated for their ability to separate racemic products from transformations of chiral carboxylic acids and amino acids, improving analytical and optical resolution (Nagao et al., 1985).

  • Goitrogenic Properties : Research by Radulović et al. (2017) found that goitrogens from Brassicales taxa, including (R)-5-phenyl-1,3-oxazolidine-2-thione, show varying levels of cytotoxicity, with significant implications for macrophage mitochondrial activity (Radulović, Todorovska, Zlatković, Stojanović, & Randjelović, 2017).

  • Enantioselective Acylating Agents : Yadav and Dubey (2002) synthesized chiral 3-Acyl-4-alkylthiazolidine-2-thiones for enantioselective acyl transfer to amine and amino acid racemates, achieving high yields and moderate to good optical purity (Yadav & Dubey, 2002).

properties

IUPAC Name

(4R)-4-phenyl-1,3-thiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXSISKCCADMLK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=S)S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467963
Record name (R)-4-Phenylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Phenylthiazolidine-2-thione

CAS RN

110199-18-3
Record name (R)-4-Phenylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Z Han, XY Dong, P Luo, S Li, ZY Wang, SQ Zang… - Science …, 2020 - science.org
Monolayer-protected atomically precise silver clusters display low photoluminescence (PL) quantum yield (QY) and susceptibility under ambient conditions, and their chiroptical …
Number of citations: 154 www.science.org
Y **, C Zhang, XY Dong, SQ Zang… - Chemical Society …, 2021 - pubs.rsc.org
Continuing research on the preparation and structural determination of monolayer-protected silver clusters has been performed. The compounds include mixed-valence Ag0/1+ clusters …
Number of citations: 140 pubs.rsc.org
YZ Huang, RK Gupta, GG Luo, QC Zhang… - Coordination Chemistry …, 2024 - Elsevier
Stimuli-responsive materials have garnered significant attention in technology, sensors, and biological applications because of their quick response to various external factors. These …
Number of citations: 2 www.sciencedirect.com
JH Huang, XY Dong, YJ Wang, SQ Zang - Coordination Chemistry Reviews, 2022 - Elsevier
Chiral metal clusters with atomically precise structure are considered as promising candidates for disclosing the chirality origin and potential chiroptical applications compared with …
Number of citations: 10 www.sciencedirect.com
S Biswas, S Das, Y Negishi - Coordination Chemistry Reviews, 2023 - Elsevier
Atomically-precise noble metal nanoclusters have raised nanomaterials research to new heights by merit of their distinct structural, optical and electronic properties, which can be …
Number of citations: 7 www.sciencedirect.com
B Zhou, S Zhang, L Zhao - Materials Chemistry Frontiers, 2023 - pubs.rsc.org
The design of metal cluster-based materials possessing exceptional circular dichroism (CD) and circularly polarized luminescence (CPL) performance has garnered significant attention …
Number of citations: 0 pubs.rsc.org
B Boyd, J Castaner - Drugs of the Future, 2006 - access.portico.org
Armodafinil Page 1 Synthesis Armodafinil can be prepared by two approaches: 1) Condensation of diphenylmethanol (I) with 2-sulfanilacetic acid (II) in TFA gives 2-(diphenylmethylsul…
Number of citations: 11 access.portico.org

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